6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-phenyl-2-[2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O3S/c24-23(25,26)19-8-4-5-9-21(19)34(32,33)29-15-12-28(13-16-29)14-17-30-22(31)11-10-20(27-30)18-6-2-1-3-7-18/h1-11H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFDGLXPZDYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb. These proteins play crucial roles in cellular processes such as inflammation and stress response.
Mode of Action
For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in inflammation.
Biochemical Pathways
The compound may affect several biochemical pathways. It may inhibit the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway. These pathways are involved in various cellular processes, including inflammation, cell death, and stress response.
Result of Action
The compound may exhibit neuroprotective and anti-inflammatory properties. It may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may protect neuronal cells from damage and inflammation.
Biological Activity
6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones, known for their diverse biological activities. This article explores the synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, drawing from various research findings.
Chemical Structure and Properties
The molecular formula of 6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is , with a molecular weight of 492.52 g/mol. The structure features a pyridazine ring, a piperazine moiety, and a trifluoromethyl group, contributing to its unique properties and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The process often includes the formation of the piperazine ring followed by the introduction of the trifluoromethyl and sulfonyl groups. Specific methodologies may vary, but they generally aim to optimize yield and purity.
Biological Mechanisms
Research indicates that 6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one exhibits several biological activities through various mechanisms:
- Anti-inflammatory Activity : The compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory pathways .
- Neuroprotective Effects : It has been suggested that this compound could protect neuronal cells from apoptosis and endoplasmic reticulum (ER) stress, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anticonvulsant Properties : Preliminary studies have shown that similar compounds exhibit anticonvulsant activity, indicating potential use in managing epilepsy .
Pharmacological Activities
The pharmacological profile of 6-phenyl-2-(2-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one includes:
Case Studies
Several studies have investigated the biological activity of pyridazinone derivatives, including this compound:
- Study on Analgesic Activity : A comparative study found that derivatives similar to this compound showed enhanced analgesic effects compared to traditional analgesics like acetaminophen .
- Neuroprotective Study : In vivo models demonstrated that compounds with similar structural features provided neuroprotection against oxidative stress-induced damage .
- Cardiovascular Effects : Research indicated that certain derivatives exhibited significant antiplatelet activity, which could be beneficial in preventing thrombotic events .
Comparison with Similar Compounds
Structural Modifications on the Pyridazinone Core
The pyridazinone ring is a common scaffold in medicinal chemistry. Key structural analogs include:
Key Observations :
- Chlorination at position 5 (e.g., 3a-3h) enhances electrophilicity but may reduce metabolic stability compared to the non-halogenated target compound .
- Fluorophenyl substitutions (e.g., ) introduce moderate electron-withdrawing effects, whereas the trifluoromethyl group in the target compound significantly increases lipophilicity and resistance to oxidative metabolism .
Piperazine Substituent Variations
The piperazine moiety is critical for receptor interaction. Notable analogs include:
Key Observations :
- Sulfonyl groups (e.g., in the target compound and ) improve solubility and hydrogen-bonding capacity compared to non-sulfonylated analogs like .
Pharmacological Activity Comparisons
Key Observations :
- Piperazine-linked pyridazinones (e.g., ) show diverse activities depending on substituents. The target compound’s trifluoromethyl sulfonyl group may enhance CNS penetration or enzyme inhibition compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
